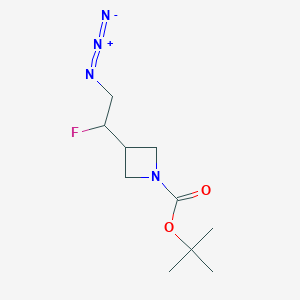

Tert-butyl 3-(2-azido-1-fluoroethyl)azetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry

Tert-butyl 3-(2-azido-1-fluoroethyl)azetidine-1-carboxylate serves as a versatile intermediate in the synthesis of a wide range of azetidine-based compounds, which are increasingly important in the development of pharmaceuticals and natural product synthesis. An example of its application includes the gram-scale synthesis of protected 3-haloazetidines, which are pivotal intermediates in medicinal chemistry for creating diversified azetidine-3-carboxylic acid derivatives. These derivatives are valuable for exploring novel chemical spaces and enhancing drug properties (Ji, Wojtas, & Lopchuk, 2018).

Biochemical Studies

In biochemical research, derivatives of azetidine, such as azetidine-2-carboxylic acid (AZ), have been employed to investigate the relationship between protein synthesis and ion transport. For instance, AZ's impact on ion uptake and release in barley roots suggests its utility in studying enzymatic effectiveness and the mechanisms underlying ion transport across membranes (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Fluorous Synthesis

The tert-butyl group, often used in fluorous synthesis, helps in the protection of carboxylic acids. Fluorinated analogues of tert-butyl alcohol, closely related to the tert-butyl group in tert-butyl 3-(2-azido-1-fluoroethyl)azetidine-1-carboxylate, have shown efficacy in protecting and immobilizing medium-size nonpolar carboxylic acids in a fluorous phase, facilitating their purification and manipulation in synthetic chemistry (Pardo, Cobas, Guitián, & Castedo, 2001).

Proteomics and Drug Development

The unique structural features of azetidines have made tert-butyl 3-(2-azido-1-fluoroethyl)azetidine-1-carboxylate relevant in the development of novel ligands for biological targets. For example, the synthesis of azetidine medicinal intermediates demonstrates their potential in creating new therapeutic agents by providing a framework for the introduction of various functional groups, aiding in the discovery of drugs with improved efficacy and selectivity (Yang, 2010).

Eigenschaften

IUPAC Name |

tert-butyl 3-(2-azido-1-fluoroethyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17FN4O2/c1-10(2,3)17-9(16)15-5-7(6-15)8(11)4-13-14-12/h7-8H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFNTWWUXIDVMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(CN=[N+]=[N-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(2-azido-1-fluoroethyl)azetidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]but-2-ynamide](/img/structure/B2716160.png)

![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2716163.png)

![(1S,5R)-1-(2-Bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B2716166.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2716168.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2716170.png)

![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2716172.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid](/img/structure/B2716179.png)